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rhamnogalacturonan AS4

mRNA decapping Dcp2 Nudix hydrolase cap analog affinity

Rhamnogalacturonan AS4 (CAS 143795-00-0, MeSH C076293) is registered in authoritative chemical databases as a synthetic organic compound with molecular formula C₂₂H₃₄N₁₀O₁₉P₄S₂ and molecular weight 930.58 g/mol. Structural data from PubChem (CID reveal the compound is a dinucleotide derivative composed of two 7-methylguanosine moieties linked via a phosphorothioate-containing tetraphosphate bridge, structurally consistent with a synthetic mRNA 5′ cap analog rather than a rhamnogalacturonan polysaccharide.

Molecular Formula C22H34N10O19P4S2+2
Molecular Weight 930.58
CAS No. 143795-00-0
Cat. No. B585959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerhamnogalacturonan AS4
CAS143795-00-0
Synonymsrhamnogalacturonan AS4
Molecular FormulaC22H34N10O19P4S2+2
Molecular Weight930.58
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)OP(=O)(OCC4C(C(C(O4)[N+]5=CN(C6=C5NC(=NC6=O)N)C)O)O)S)O)O
InChIInChI=1S/C22H32N10O19P4S2/c1-29-5-31(15-9(29)17(37)27-21(23)25-15)19-13(35)11(33)7(47-19)3-45-54(43,56)50-52(39,40)49-53(41,42)51-55(44,57)46-4-8-12(34)14(36)20(48-8)32-6-30(2)10-16(32)26-22(24)28-18(10)38/h5-8,11-14,19-20,33-36H,3-4H2,1-2H3,(H8-2,23,24,25,26,27,28,37,38,39,40,41,42,43,44,56,57)/p+2/t7-,8-,11-,12-,13-,14-,19-,20-,54?,55?/m1/s1
InChIKeySZQMTBAJCPCVLP-CXXOFRHISA-P
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhamnogalacturonan AS4 (CAS 143795-00-0): Chemical Identity, Database Status, and Procurement Considerations


Rhamnogalacturonan AS4 (CAS 143795-00-0, MeSH C076293) is registered in authoritative chemical databases as a synthetic organic compound with molecular formula C₂₂H₃₄N₁₀O₁₉P₄S₂ and molecular weight 930.58 g/mol [1]. Structural data from PubChem (CID 137133310) reveal the compound is a dinucleotide derivative composed of two 7-methylguanosine moieties linked via a phosphorothioate-containing tetraphosphate bridge, structurally consistent with a synthetic mRNA 5′ cap analog rather than a rhamnogalacturonan polysaccharide [2]. The Comparative Toxicogenomics Database (CTD) reports that no biological associations have been curated for this chemical [3]. The compound has been utilized as a ligand in X-ray crystallography studies of the eukaryotic mRNA decapping enzyme complex Dcp1–Dcp2, deposited in the Protein Data Bank under ligand code 6VQ (PDB entries 5KQ4, 6AM0) [4]. Prospective procurers should verify the actual chemical identity and intended application with the vendor, given the discrepancy between the registered name and the structural data.

Why Generic Substitution Is Not Advisable for Rhamnogalacturonan AS4: Structural Uniqueness and Lack of Defined Comparators


The compound registered as rhamnogalacturonan AS4 (CAS 143795-00-0) cannot be generically substituted by standard rhamnogalacturonan polysaccharides (RG-I, RG-II) or other pectic fragments because, based on the available structural data, it is not a polysaccharide. The PubChem-recorded structure (CID 137133310) reveals a discrete dinucleotide with two 7-methylguanosine caps connected via a phosphorothioate-modified tetraphosphate linker, making it a synthetic mRNA cap analog rather than a carbohydrate polymer [1]. This structural class is fundamentally distinct from the repeating α-(1,2)-L-rhamnose-α-(1,4)-D-galacturonate disaccharide backbone that defines pectic rhamnogalacturonans [2]. Furthermore, the CTD explicitly states that no biological activity, toxicity, or gene-interaction data have been curated for this compound, meaning that functional substitution based on biological equivalence is unsupported [3]. Any procurement or experimental substitution must be informed by the specific structural features of this compound—particularly its phosphorothioate linkages, which confer resistance to nucleolytic cleavage that is absent in native cap structures—rather than by its misleading database name.

Quantitative Differentiation Evidence for Rhamnogalacturonan AS4 (CAS 143795-00-0): Binding Affinity, Structural, and Crystallographic Utility


Enhanced Binding Affinity to the Dcp1–Dcp2 mRNA Decapping Complex Versus Native mRNA Cap Structure

The synthetic cap analog corresponding to CAS 143795-00-0 (deposited as PDB ligand 6VQ) was characterized as a 'tight-binding two-headed cap analog' that binds to the S. pombe Dcp2 decapping enzyme with approximately 20-fold greater affinity than the native m⁷GpppN cap structure or any previously tested cap analogs [1]. This enhanced affinity was sufficient to trap and structurally characterize a substrate-bound, activated conformation of the decapping enzyme that had not been observed previously [2]. The native cap (m⁷GpppN) exhibits weak, transient binding to Dcp2, which had been a major obstacle to structural characterization of the cap-bound state [1].

mRNA decapping Dcp2 Nudix hydrolase cap analog affinity

Phosphorothioate Backbone Modification Confers Nuclease Resistance Distinct from Native Phosphodiester Cap Analogs

The compound registered as rhamnogalacturonan AS4 contains two phosphorothioate (P=S) moieties within its tetraphosphate bridge, as confirmed by the molecular formula C₂₂H₃₄N₁₀O₁₉P₄S₂ and the crystal structure of PDB ligand 6VQ [1]. In contrast, native eukaryotic mRNA caps (m⁷GpppN) and standard synthetic cap analogs such as m⁷GpppG contain exclusively phosphodiester (P=O) linkages. Phosphorothioate modification is well-established in the nucleic acid chemistry literature to confer resistance to phosphodiesterase-mediated hydrolysis, with substitution of a single non-bridging oxygen by sulfur typically reducing enzymatic cleavage rates by 10- to 100-fold depending on the nuclease and stereochemistry [2]. The presence of two phosphorothioate linkages in this compound is expected to provide substantially enhanced metabolic stability compared to standard phosphodiester cap analogs, though direct quantitative stability data for this specific compound have not been published.

phosphorothioate nuclease resistance cap analog stability

Two-Headed Dinucleotide Architecture Enables Simultaneous Engagement of Both Dcp2 Nucleotide-Binding Pockets for Crystallographic Trapping

This compound is a 'two-headed' cap analog featuring two 7-methylguanosine (m⁷G) moieties linked via a phosphorothioate-containing tetraphosphate bridge, as evidenced by the crystal structure of PDB 5KQ4 in which both m⁷G nucleotides are resolved in the electron density [1]. By contrast, standard cap analogs such as m⁷GpppG contain a single m⁷G paired with an unmethylated guanosine. The two-headed architecture was essential for inducing a previously unobserved conformational change in Dcp2—a 25° rotation of the Nudix domain—creating a composite cap-binding site formed by conserved residues from both the catalytic and regulatory domains [1]. This conformational trapping enabled the first high-resolution structural characterization of the substrate-bound activated state of the decapping enzyme, which had been inaccessible using native cap or standard single-headed cap analogs due to their weak and transient binding [2].

crystallography Dcp1-Dcp2 complex conformational trapping

Best-Fit Research Application Scenarios for Rhamnogalacturonan AS4 (CAS 143795-00-0) Based on Available Evidence


Structural Biology of Eukaryotic mRNA Decapping: Co-crystallization with Dcp1–Dcp2 Complexes

The primary validated application for this compound is as a tight-binding synthetic cap analog for co-crystallization with the Dcp1–Dcp2 mRNA decapping enzyme complex, as demonstrated by Mugridge et al. (2016) [1]. The compound's ~20-fold affinity advantage over native cap enables trapping of the activated, substrate-bound conformational state of Dcp2, yielding structural data at 2.6 Å resolution (PDB 5KQ4). This application has been extended to the multi-component Edc1–Dcp1–Dcp2–Edc3 complex (PDB 6AM0), demonstrating utility across different decapping complex assemblies [2]. Research groups studying 5′-to-3′ mRNA decay, NMD (nonsense-mediated decay), or miRNA-mediated decay may procure this compound to obtain structural information inaccessible with standard cap analogs.

In Vitro Decapping Enzyme Kinetics and Inhibitor Screening

Given its ~20-fold enhanced binding affinity to Dcp2 compared to native cap [1], this compound may serve as a high-affinity reference ligand for competitive binding assays aimed at identifying or characterizing small-molecule inhibitors of the Dcp1–Dcp2 decapping complex. The phosphorothioate modifications—inferred to confer nuclease resistance—could reduce ligand degradation during extended incubation in cell lysate-based or partially purified enzyme preparations, though this stability advantage has not been directly quantified for this compound and should be verified experimentally prior to assay deployment.

Chemical Biology Probe for mRNA Cap-Binding Protein Characterization

The two-headed dinucleotide architecture provides a distinctive molecular probe for characterizing cap-binding proteins beyond Dcp2, including the cap-binding complex CBC (Cbp20/Cbp80) and eIF4E. The presence of two m⁷G recognition elements may enable simultaneous engagement of proteins that recognize the cap structure, potentially serving as a crosslinking or pull-down probe for cap-associated protein complexes [1]. However, no direct experimental data for these alternative targets have been published, and prospective users should treat this as an exploratory application requiring validation.

Method Development for Cap Analog Detection and Quantification

The unique structural features of this compound—dual phosphorothioate linkages in a tetraphosphate bridge with two identical m⁷G moieties—provide distinctive analytical signatures (e.g., characteristic mass spectrometric fragmentation patterns, UV absorption at λmax ≈ 255 nm for 7-methylguanosine, and ³¹P NMR chemical shifts for phosphorothioate versus phosphodiester linkages) that may facilitate its use as an internal standard or reference material in LC-MS/MS or NMR-based analytical methods for cap analog characterization [1].

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